
1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(1-(2-Fluoroethyl)piperidin-2-yl)methyl-1H-1,2,3-triazole-4-carbaldehyde (1FEPTA) is an organofluorine compound with potential applications in pharmaceutical and medical research. It is a versatile building block for the synthesis of a variety of complex organic molecules, due to its ability to form strong bonds with a variety of functional groups. The compound has been studied for its potential to act as a selective inhibitor of certain enzymes, as well as its ability to act as a therapeutic agent in various diseases.
Scientific Research Applications
Crystal Structure and Inhibition Activity
- Crystal Structures of Triazol-4-Carbaldehyde Derivatives : A study examined the crystal structures of triazol-4-carbaldehyde derivatives, including those structurally similar to 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde. These compounds exhibited varying levels of α-glycosidase inhibition activity, which is significant for their potential use in treating disorders like diabetes (Gonzaga et al., 2016).
Biological Activity and Molecular Interactions
- Biologically Active Derivatives of Triazoles : Another research highlighted the synthesis and structural characterization of biologically active derivatives of triazoles. These structures showed various intermolecular interactions in crystalline solid forms, including those with the triazole ring, indicating potential for diverse biological activities (Shukla et al., 2017).
Antimicrobial Properties
- Synthesis and Antimicrobial Activity : A study synthesized derivatives of 1H-1,2,3-triazol-4-carbaldehyde and tested their antimicrobial activity against several bacterial and fungal organisms. The compounds demonstrated moderate to good activity, suggesting potential applications in antimicrobial treatments (Swamy et al., 2019).
Applications in Catalysis
- Palladacycles Derived from Triazolyl Compounds : Research on palladacycles derived from bi- and tridentate ligands with a triazolyl core revealed their potential as catalysts in organic reactions. This indicates the utility of triazolyl compounds in facilitating chemical transformations (Singh et al., 2017).
Antifungal Applications
- Novel Triazines with Antifungal Activity : A series of 1,2,4-triazines, incorporating a triazolyl and piperidine ring, were synthesized and demonstrated significant antifungal activity. These findings highlight the potential use of such compounds in antifungal therapies (Sangshetti & Shinde, 2010).
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives have been synthesized with potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction . The resulting products showed slightly better cytotoxicity and apoptosis induction in certain tumor cells models than the reference drug .
Biochemical Pathways
Piperidine derivatives have been associated with various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
The presence of fluorine in the compound could potentially influence its pharmacokinetic properties, as fluorinated compounds have been associated with improved physical, biological, and environmental properties .
Result of Action
Certain piperidine derivatives have shown potential anticancer activity, exhibiting cytotoxicity and inducing apoptosis in certain tumor cells .
Action Environment
The presence of fluorine in the compound could potentially influence its stability and reactivity, as fluorinated compounds are usually less reactive than their chlorinated and brominated analogues .
Biochemical Analysis
Biochemical Properties
1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and apoptosis . By modulating this pathway, this compound can induce changes in cell proliferation and survival. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the expression of genes involved in metabolic processes and stress responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, binding to cytochrome P450 enzymes can lead to changes in their catalytic activity, affecting the metabolism of various substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products may have different biochemical properties and can contribute to the observed effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. It is crucial to determine the optimal dosage range to maximize the therapeutic potential of this compound while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biochemical properties . The metabolic pathways of this compound can influence its overall pharmacokinetics and pharmacodynamics, affecting its distribution, elimination, and biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with membrane transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . Additionally, binding proteins in the cytoplasm and nucleus can influence the localization and accumulation of this compound within specific cellular compartments. These interactions play a crucial role in determining the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, and other organelles, where it exerts its biochemical effects . The localization of this compound within specific subcellular compartments can impact its activity and function, influencing cellular processes such as gene expression, signal transduction, and metabolic regulation.
properties
IUPAC Name |
1-[[1-(2-fluoroethyl)piperidin-2-yl]methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O/c12-4-6-15-5-2-1-3-11(15)8-16-7-10(9-17)13-14-16/h7,9,11H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAHZTYCKSQQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN2C=C(N=N2)C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



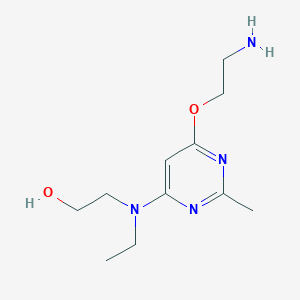
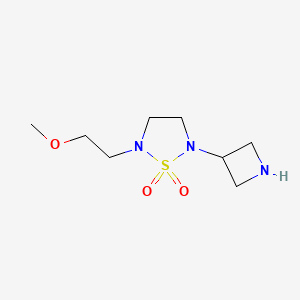
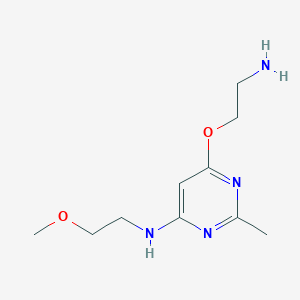
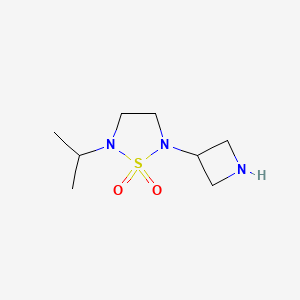
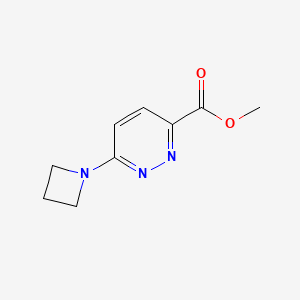
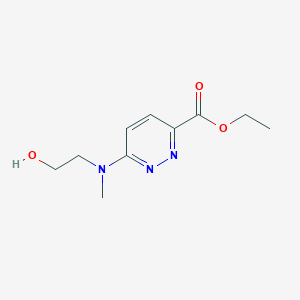


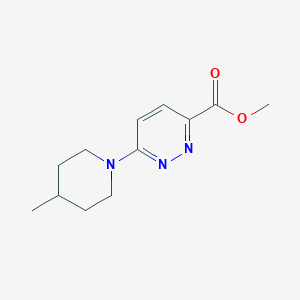
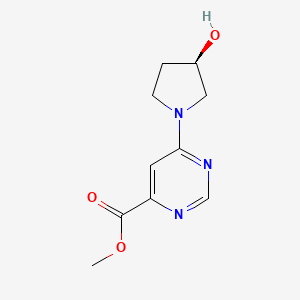
![5-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1481183.png)
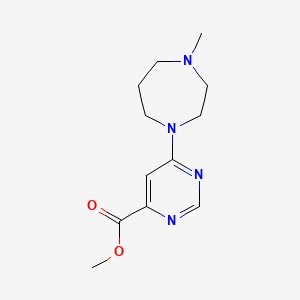
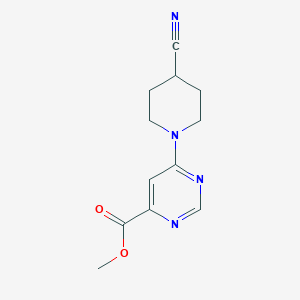
![2-((((Benzyloxy)carbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1481189.png)